molecular formula C11H11NO B7784094 4-Oxo-2-phenylpentanenitrile

4-Oxo-2-phenylpentanenitrile

Cat. No.: B7784094
M. Wt: 173.21 g/mol
InChI Key: SLLVDQNEKNACOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-2-phenylpentanenitrile is an organic compound with the molecular formula C11H11NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-phenylpentanenitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation . Another method includes the use of chiral auxiliaries to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-phenylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-2-phenylpentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenylpentanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-phenylpentanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-oxo-2-phenylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVDQNEKNACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-2-phenylpentanenitrile
Reactant of Route 2
Reactant of Route 2
4-Oxo-2-phenylpentanenitrile
Reactant of Route 3
Reactant of Route 3
4-Oxo-2-phenylpentanenitrile
Reactant of Route 4
Reactant of Route 4
4-Oxo-2-phenylpentanenitrile
Reactant of Route 5
Reactant of Route 5
4-Oxo-2-phenylpentanenitrile
Reactant of Route 6
4-Oxo-2-phenylpentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.